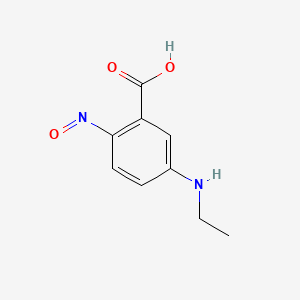

5-(Ethylamino)-2-nitrosobenzoic acid

Description

5-(Ethylamino)-2-nitrosobenzoic acid derivatives, such as 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride, are critical intermediates in synthesizing benzo[a]phenoxazinium chlorides—a class of compounds with notable photophysical properties . These derivatives are synthesized via nitrosation of precursors like 3-(ethylamino)-4-methylphenol using sodium nitrite in hydrochloric acid and ethanol-water mixtures . The nitroso (-NO) and ethylamino (-NHCH₂CH₃) groups confer unique reactivity, enabling cyclization reactions with naphthalen-1-amine derivatives under acidic conditions .

Properties

CAS No. |

116548-70-0 |

|---|---|

Molecular Formula |

C9H10N2O3 |

Molecular Weight |

194.19 |

IUPAC Name |

5-(ethylamino)-2-nitrosobenzoic acid |

InChI |

InChI=1S/C9H10N2O3/c1-2-10-6-3-4-8(11-14)7(5-6)9(12)13/h3-5,10H,2H2,1H3,(H,12,13) |

InChI Key |

CYDOBKVNVXINAW-UHFFFAOYSA-N |

SMILES |

CCNC1=CC(=C(C=C1)N=O)C(=O)O |

Synonyms |

Benzoic acid, 5-(ethylamino)-2-nitroso- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The ethylamino and nitroso substituents distinguish 5-(ethylamino)-2-nitrosobenzoic acid derivatives from structurally related compounds:

| Compound | Substituents | Key Functional Groups |

|---|---|---|

| 5-(Ethylamino)-2-nitrosobenzoic acid derivatives | -NHCH₂CH₃, -NO | Nitroso, ethylamino |

| 2-Amino-5-nitrobenzoic acid (CAS 616-79-5) | -NH₂, -NO₂ | Nitro, amino |

| 5-Amino-2-nitrobenzoic acid (CAS 13280-60-9) | -NH₂, -NO₂ | Nitro, amino |

| 5-Nitrosalicylic acid | -OH, -NO | Nitroso, hydroxyl |

- Nitroso vs. Nitro Groups: The nitroso group (-NO) is less electron-withdrawing than nitro (-NO₂), influencing electronic properties and reactivity. For example, nitroso derivatives participate in cyclization reactions to form phenoxazines, while nitro analogs are less reactive in such contexts .

- Ethylamino vs. Amino Groups: The ethylamino group enhances solubility in organic solvents compared to unsubstituted amino (-NH₂) derivatives, facilitating reactions in ethanol or dichloromethane .

Physical Properties

- Melting Points: Nitro derivatives like 2-amino-5-nitrobenzoic acid exhibit higher melting points (234–278°C) compared to nitroso analogs, which are typically isolated as hydrochloride salts (blue solids) without reported melting points . This suggests nitroso compounds may exhibit lower thermal stability.

- Solubility: The ethylamino group improves solubility in polar aprotic solvents (e.g., dichloromethane-methanol mixtures), whereas nitro-substituted analogs require stronger acids or bases for dissolution .

Substituent Effects on Reactivity

- Alkyl vs. Aryl Amines: Reactions with bulkier amines (e.g., N-(2-cyclohexylethyl)naphthalen-1-amine) yield benzo[a]phenoxazines with moderate efficiency (~60–70% yields) compared to simpler alkylamines (~90–93%), indicating steric hindrance impacts cyclization .

- Methyl Substituents: The 4-methyl group in 5-(ethylamino)-4-methyl-2-nitrosophenol hydrochloride enhances regioselectivity during cyclization, a feature absent in unmethylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.